8-fluoro-1-methylquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZCVCFJFSLWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295128 | |
| Record name | 8-Fluoro-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67805-54-3 | |
| Record name | 8-Fluoro-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67805-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoro-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 8 Fluoro 1 Methylquinolin 2 1h One
Nucleophilic Substitution Reactions Involving the C8-Fluorine Atom
The presence of a fluorine atom on the aromatic ring of 8-fluoro-1-methylquinolin-2(1H)-one opens up possibilities for nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide array of functional groups.
Direct nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound. In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the fluorine atom serves as the leaving group. The success of a direct SNAr reaction at the C8 position would depend on the nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles are required to overcome the inherent stability of the aromatic system.
The vicarious nucleophilic substitution of hydrogen (VNS) is another important pathway for the amination of electron-deficient nitroquinolines. nih.gov This method allows for the introduction of an amino group at a position ortho or para to a nitro group. nih.gov While not directly applicable to this compound due to the absence of a nitro group, it highlights a strategy for functionalizing quinoline (B57606) rings.
The substituents on the quinolin-2(1H)-one ring play a crucial role in directing the course of chemical reactions. The 1-methyl group is an electron-donating group, which can influence the electron density of the aromatic system. The 8-fluoro substituent, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, but also as a weak π-donor through resonance.
The interplay of these electronic effects can influence the regioselectivity of reactions. For instance, in metal-catalyzed C-H functionalization reactions of quinoline N-oxides, the N-oxide group acts as a directing group, facilitating functionalization at the C8 position. acs.orgmdpi.com This suggests that the electronic environment around the C8 position is susceptible to modification.
Achieving regioselective functionalization is a key challenge in the synthesis of complex molecules based on the quinolin-2(1H)-one scaffold. mdpi.comnih.gov Various strategies have been developed to control the site of reaction. Metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines and their N-oxides. mdpi.comnih.gov For example, rhodium and iridium catalytic systems have been used for the direct iodination and amidation of quinoline N-oxides at the C8 position. acs.org
Ligand-controlled regioselective dearomative hydroboration of quinolines offers another approach to introduce functionality at specific positions. nih.gov By carefully selecting the phosphine (B1218219) ligand, it is possible to achieve either vicinal 5,6- or conjugate 5,8-hydroboration. nih.gov These examples underscore the importance of directing groups and catalysts in controlling the regioselectivity of reactions on the quinoline scaffold.
Oxidative Transformations of the Quinolin-2(1H)-one Nucleus
Information regarding specific oxidative transformations of the this compound nucleus is limited in the provided search results. However, studies on related quinoline systems offer insights into potential oxidative pathways. For example, the cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes involves an oxidative addition step. acs.org While this reaction does not directly involve the quinolinone nucleus, it demonstrates the potential for transition metal-catalyzed oxidative processes in related heterocyclic systems.
Reductive Pathways of this compound and its Derivatives
The search results provide some information on the reduction of related quinolinone derivatives. For instance, in the synthesis of 4-amino-8-methylquinolin-2(1H)-one, a phosphazene intermediate is hydrolyzed under acidic conditions, which can be considered a reductive workup. mdpi.com Another study mentions that catalytic hydrogenation can lead to several by-products when other sensitive functional groups are present. mdpi.com These examples suggest that the reduction of the quinolinone system is possible, but the choice of reducing agent and conditions is crucial to avoid unwanted side reactions.
Cycloaddition Reactions Exhibited by Activated Quinolin-2(1H)-one Systems
The quinolin-2(1H)-one system can participate in cycloaddition reactions, particularly when activated. The search results highlight several examples of cycloaddition reactions involving quinoline derivatives. For instance, photoexcited quinolinium ions can undergo cycloaddition with alkenes and alkynes. nih.gov The Diels-Alder reaction is another important cycloaddition reaction that has been utilized in the synthesis of complex molecules containing the quinoline framework.
A cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes has been reported to construct γ-carbolinone scaffolds. acs.org This reaction proceeds via a cascade process involving C-H/N-H bond activation. acs.org Although this example does not directly involve this compound, it illustrates the potential of the quinoline system to participate in cycloaddition-type reactions to build more complex heterocyclic structures.
Reactions with Specific Binucleophilic and Active Methylene (B1212753) Reagents
There is currently a lack of specific published research detailing the reactions of this compound with binucleophilic reagents (such as hydrazine, ethylenediamine, or amino alcohols) or active methylene compounds (such as malonates, cyanoacetates, or β-ketoesters).
While the broader class of quinolones can undergo various condensation and substitution reactions, the specific reaction conditions, yields, and product distributions for this compound have not been documented. Such reactions would be of interest for the synthesis of novel fused heterocyclic systems or for the introduction of functionalized side chains, potentially leading to compounds with novel biological activities. The influence of the 8-fluoro substituent on the regioselectivity and reactivity of such transformations remains an open area for investigation.
Data Table: Reactions with Binucleophilic and Active Methylene Reagents
| Binucleophilic/Active Methylene Reagent | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| Not Reported | Not Reported | Not Reported | Not Reported | N/A |
Metal-Catalyzed Coupling Reactions for Further Functionalization
Similarly, the use of this compound as a substrate in metal-catalyzed cross-coupling reactions is not well-documented in the scientific literature. The presence of a carbon-fluorine bond at an aromatic position suggests potential for functionalization via C-F activation, a growing area in organometallic chemistry. However, specific examples of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or other similar coupling reactions involving the C-F bond of this particular quinolinone are not available.
Such reactions would be highly valuable for the synthesis of more complex derivatives, allowing for the introduction of aryl, heteroaryl, amino, or alkynyl groups at the 8-position. The development of catalytic systems capable of selectively activating the C-F bond in the presence of other potentially reactive sites within the molecule would be a significant synthetic achievement.
Data Table: Metal-Catalyzed Coupling Reactions
| Coupling Partner | Catalyst/Ligand System | Base/Solvent | Product(s) | Yield (%) | Reference |
| Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
Advanced Spectroscopic Characterization of 8 Fluoro 1 Methylquinolin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 8-fluoro-1-methylquinolin-2(1H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by multi-dimensional techniques, would offer an unambiguous assignment of all atoms and their connectivity.
Detailed Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons on the quinolinone ring system, the vinyl protons, and the N-methyl protons.
While the specific spectrum for this compound is not available, the data for the parent compound, 8-fluoroquinolin-2(1H)-one , offers significant insight. rsc.org The key difference would be the absence of the N-H proton and the appearance of a singlet for the N-methyl group, typically in the range of 3.5-4.0 ppm.
The aromatic region for this compound would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on the fluorinated benzene (B151609) ring (H-5, H-6, H-7) would show characteristic couplings to the adjacent fluorine atom.
Table 1: Experimental ¹H NMR Data for the Analog 8-Fluoroquinolin-2(1H)-one rsc.org
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.76 | d | 9.6 |
| H-4 | 7.79 | d | 10.7 |
| H-5 | 7.37 | d | 7.9 |
| H-6 | 7.12 - 7.21 | m | - |
| H-7 | 7.25 - 7.33 | m | - |
| N-H | 10.56 | s | - |
| (Solvent: Chloroform-d) |
For this compound, the H-3 and H-4 protons on the pyridinone ring would appear as doublets, coupled to each other. The N-methyl group would present as a sharp singlet, providing clear evidence of the N-alkylation.
Carbon-13 (¹³C) NMR Elucidation: Chemical Shifts, DEPT, and HSQC for Structural Assignments
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. The spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in its structure. The carbonyl carbon (C-2) would be the most downfield signal, typically appearing around 160-165 ppm. The carbon directly bonded to the fluorine (C-8) would exhibit a large one-bond C-F coupling constant, appearing as a doublet.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
The experimental ¹³C NMR data for the analog 8-fluoroquinolin-2(1H)-one is presented below. rsc.org For the target molecule, an additional signal for the N-methyl carbon would be expected around 29-35 ppm.
Table 2: Experimental ¹³C NMR Data for the Analog 8-Fluoroquinolin-2(1H)-one rsc.org
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 162.62 |
| C-3 | 115.65 |
| C-4 | 140.11 |
| C-4a | 121.51 |
| C-5 | 123.20 |
| C-6 | 122.15 |
| C-7 | 115.48 |
| C-8 | 150.59 (d, ¹JCF) |
| C-8a | 127.32 |
| (Solvent: CDCl₃)(Note: Specific assignments for all carbons were not provided in the source; assignments are based on typical quinolinone shifts. The C-F coupling for C-8 is expected but not explicitly quantified in the source.) |
Fluorine-19 (¹⁹F) NMR for Direct Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique used to directly probe the fluorine atom in a molecule. bldpharm.com Since ¹⁹F has 100% natural abundance and a large chemical shift range, it provides a clear window into the electronic environment of the fluorine substituent. bldpharm.com
Multi-dimensional NMR Techniques (e.g., COSY, HMBC, NOESY) for Connectivity and Spatial Proximity
To establish the complete and unambiguous structure of this compound, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin coupling networks. It would clearly show the correlation between H-3 and H-4, as well as the connectivity between the adjacent protons on the carbocyclic ring (H-5, H-6, H-7).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, a NOESY spectrum would show a cross-peak between the N-methyl protons and the H-8a proton (if sterically close) or potentially the H-7 proton, providing valuable information about the molecule's preferred conformation in solution.
X-ray Crystallography: High-Resolution Solid-State Structural Elucidation
X-ray crystallography provides the definitive solid-state structure of a molecule by mapping the electron density of a single crystal. This technique yields precise three-dimensional coordinates of all atoms in the crystal lattice.
Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles
A high-resolution X-ray crystal structure of this compound would provide a wealth of precise geometric data. This would include:
Bond Lengths: The exact lengths of all covalent bonds, such as the C-F, C=O, C-N, C=C, and C-C bonds. This data would reveal the degree of bond localization and delocalization within the bicyclic system.
Bond Angles: The angles between adjacent bonds, defining the geometry around each atom. This would confirm the planarity or near-planarity of the quinolinone ring system.
Torsion Angles: These angles describe the conformation of the molecule, for instance, the orientation of the N-methyl group relative to the quinolinone plane.
While no experimental crystallographic data for this compound was found in the searched literature, analysis of similar quinolinone structures suggests that the fused ring system would be largely planar. The crystallographic data would also detail intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which govern the crystal packing arrangement.
Analysis of Conformational Preferences in the Crystalline State
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. In the crystalline state, the conformation of this compound is influenced by the forces exerted by the crystal lattice.
Single-crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystal. For quinolinone derivatives, this method has revealed that the fused ring system can adopt a nearly planar or slightly bent conformation. nih.gov For instance, in the crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), one quinoline (B57606) ring system is essentially planar, while the other exhibits a slight bend. nih.gov Similarly, in 4-hydroxy-1-methylquinolin-2(1H)-one, the fused rings are slightly bent. helsinki.fi The planarity of the quinoline ring is a key feature, with the root-mean-square deviation of its atoms from a least-squares plane being a measure of this planarity. In one case, the 10 atoms of the fused-ring system were found to be co-planar with a root-mean-square deviation of 0.013 Å. scispace.com
The conformation of the molecule is also defined by the dihedral angles between different planes within the molecule. For example, in one quinoline derivative, the dihedral angle between the two mean planes of the quinoline ring system was found to be 5.77 (18)°. nih.gov Theoretical calculations, often performed alongside experimental studies, can provide further insights into the conformational preferences of the molecule. scielo.br
Table 1: Selected Crystallographic Data for Related Quinolinone Derivatives
| Compound | Crystal System | Space Group | Key Conformational Features |
| 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) nih.gov | - | - | One quinoline ring is planar, the other is slightly bent. |
| 4-Hydroxy-1-methylquinolin-2(1H)-one helsinki.fi | Monoclinic | - | Fused rings are slightly bent by 2.37(5)°. |
| 8-Hydroxy-2-methylquinolinium chloride dihydrate scispace.com | - | - | The 10 atoms of the fused-ring system are co-planar. |
| (E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one scielo.br | Monoclinic | P21/c | - |
Investigation of Intermolecular Interactions and Crystal Packing
A powerful tool for analyzing these interactions is Hirshfeld surface analysis. nih.gov This method allows for the visualization and quantification of intermolecular contacts within a crystal. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular interactions can be identified.
Hydrogen bonds are a particularly important type of intermolecular interaction in quinolinone crystals. For example, in the crystal structure of 8-hydroxy-2-methylquinolinium chloride dihydrate, a network of O—H···Cl, N—H···O, and O—H···O hydrogen bonds contributes to the crystal packing. scispace.com In other quinolinone derivatives, intermolecular O—H···N and O—H···O hydrogen bonds can lead to the formation of dimers. nih.gov Non-classical interactions, such as C-H···π interactions, can also play a role in stabilizing the crystal structure. nih.gov
Table 2: Common Intermolecular Interactions in Quinolinone Crystals
| Interaction Type | Description | Example Compound(s) |
| Hydrogen Bonding | O—H···Cl, N—H···O, O—H···N | 8-Hydroxy-2-methylquinolinium chloride dihydrate, scispace.com 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) nih.gov |
| C-H···π Interactions | An interaction between a C-H bond and a π-system. | 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 4-Hydroxy-1-methylquinolin-2(1H)-one helsinki.fi |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of organic compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. ub.edunih.gov This technique is particularly valuable for confirming the identity of newly synthesized compounds and for studying their fragmentation patterns, which can provide structural information.
For quinolone antibiotics, a class of compounds related to this compound, liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) has been used to identify transformation products. ub.edu The high mass accuracy of techniques like Orbitrap mass spectrometry allows for the confident assignment of elemental formulas to the detected ions. ub.edu
The fragmentation of the parent molecule in the mass spectrometer provides a unique fingerprint that can be used for structural elucidation. The mass fragmentation pattern of related quinolinone compounds has been studied to understand their stability and decomposition pathways. mdpi.com For example, the mass spectrum of 8-methyl-4-sulfanylquinolin-2(1H)-one showed a stable molecular ion, which was also the base peak. mdpi.com
Table 3: Predicted Collision Cross Section (CCS) Values for a Related Compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 178.06627 | 132.2 |
| [M+Na]⁺ | 200.04821 | 143.4 |
| [M-H]⁻ | 176.05171 | 133.7 |
| [M+NH₄]⁺ | 195.09281 | 152.1 |
| [M+K]⁺ | 216.02215 | 138.9 |
| Data for 7-fluoro-8-methyl-1H-quinolin-2-one uni.lu |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
IR spectroscopy is widely used to identify characteristic vibrations of specific bonds. For quinolinone derivatives, the IR spectrum can reveal the presence of key functional groups such as the C=O (carbonyl) and N-H groups of the lactam ring, as well as C-F and C-N stretching vibrations. scispace.commdpi.com For example, in the IR spectrum of 8-hydroxy-2-methylquinolinium chloride dihydrate, characteristic bands for ν(C—C), ν(C—N), and ν(C—O) were observed at 1576, 1497, and 1107 cm⁻¹, respectively. scispace.com The position of these bands can be influenced by factors such as hydrogen bonding.
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of 8-hydroxyquinoline (B1678124), a related parent compound, has been reported and can serve as a reference for interpreting the spectrum of its derivatives. chemicalbook.com
Theoretical calculations of vibrational frequencies are often performed to aid in the assignment of experimental bands. scielo.br A good agreement between the calculated and experimental IR spectra can confirm the structural characterization of the compound. scielo.br
Table 4: Characteristic IR Absorption Frequencies for Related Quinolinone Compounds
| Functional Group | Wavenumber (cm⁻¹) | Compound |
| ν(C=C) | 1576 | 8-Hydroxy-2-methylquinolinium chloride dihydrate scispace.com |
| ν(C=N) | 1497 | 8-Hydroxy-2-methylquinolinium chloride dihydrate scispace.com |
| ν(C-O) | 1107 | 8-Hydroxy-2-methylquinolinium chloride dihydrate scispace.com |
| ν(C=N) of free ligand | 1617 | Azo derivative of 8-hydroxyquinoline researchgate.net |
Electronic Spectroscopy: UV-Visible Absorption and Emission Studies
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence (emission) spectroscopy, provides insights into the electronic structure and transitions within a molecule.
The UV-Visible absorption spectrum of quinolinone derivatives is characterized by absorption bands corresponding to electronic transitions, typically π → π* and n → π* transitions. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the quinoline ring. researchgate.netnih.gov For instance, an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption maxima. researchgate.net
Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. Quinoline derivatives are known to exhibit fluorescence, and their emission properties are also sensitive to the molecular environment and structure. researchgate.netnih.gov The introduction of different substituents can significantly alter the fluorescence intensity. nih.gov For example, some ether derivatives of 8-hydroxyquinoline show enhanced fluorescence compared to the parent compound. nih.gov
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate the electronic absorption spectra and help in the interpretation of the experimental results. nih.govsharif.edu These calculations can provide information about the nature of the electronic transitions and the molecular orbitals involved. researchgate.netnih.gov
Table 5: UV-Visible Absorption and Emission Data for Related Quinoline Derivatives
| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| 8-Hydroxyquinoline nih.gov | MeOH | - | - |
| 8-Methoxyquinoline nih.gov | MeOH | - | - |
| 8-Octyloxyquinoline nih.gov | MeOH | - | - |
| Quinolin-8-yl benzoate (B1203000) nih.gov | MeOH | - | - |
| Specific wavelength data for this compound is not available in the provided search results. |
Computational and Theoretical Investigations of 8 Fluoro 1 Methylquinolin 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. For 8-fluoro-1-methylquinolin-2(1H)-one, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. This foundational data is essential for all further computational analysis. At present, no published optimized geometry for this specific molecule has been found.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity.
From these energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated to quantify the molecule's reactivity. Although the methodology is well-established, the specific HOMO-LUMO energy values and derived reactivity descriptors for this compound are not documented in the literature.
Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species. Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. An MEP map for this compound would pinpoint the reactive sites, such as the electron-rich areas around the carbonyl oxygen and the fluorine atom, and electron-deficient regions on the aromatic ring system. However, no such specific MEP analysis has been published.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters. These theoretical spectra are then compared with experimental data for validation of the computational model.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) using methods like Gauge-Independent Atomic Orbital (GIAO) are standard practice. While experimental NMR data for the related compound 8-fluoroquinolin-2(1H)-one exists, a computational study predicting the shifts for the N-methylated target compound and comparing them to experimental values has not been performed.
IR Spectroscopy: The vibrational frequencies from a DFT frequency calculation can be used to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (stretching, bending) to the peaks observed in an experimental spectrum. No such theoretical IR spectrum for this compound is available.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. This analysis provides insight into the electronic structure and chromophores within the molecule. A TD-DFT study for this compound has not been reported.
Conformational Analysis and Energy Landscapes
Molecules can exist in different spatial arrangements or conformations, and understanding their relative energies is key to predicting their behavior.
Exploration of Rotational Isomerism around Single Bonds within the Molecule
For this compound, a key area for conformational analysis would be the rotation around the single bond connecting the N1-methyl group to the quinolinone ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This would reveal the most stable conformation and the energy barriers to rotation. Such a study, crucial for understanding the molecule's flexibility and potential interactions, has not been documented.
Assessment of Steric Hindrance and Non-Covalent Interactions Induced by C8-Fluoro and N1-Methyl Groups
There is no specific research in the public domain that assesses the steric hindrance and non-covalent interactions of this compound. Theoretical studies on other substituted quinolones suggest that the introduction of substituents can significantly influence the molecule's conformation and intermolecular interactions. For instance, studies on fluoroquinolones have highlighted the role of non-covalent interactions, such as van der Waals forces and π-π stacking, in their binding mechanisms. ekb.eg However, a direct analysis of the steric and electronic effects of the 8-fluoro and 1-methyl groups on the quinolinone core of this specific compound has not been reported.
Calculation of Conformational Energies and Barrier Heights
Specific calculations of conformational energies and rotational barrier heights for this compound are not available in the published literature. Computational studies on other N-methylated and halogenated heterocyclic systems have utilized methods like dynamic NMR spectroscopy and DFT calculations to determine rotational barriers. tandfonline.com These studies indicate that such substitutions can create significant energy barriers to rotation around certain bonds, influencing the molecule's conformational preferences. Without specific studies on this compound, any discussion of its conformational energies would be speculative.
Theoretical Studies on Reaction Mechanisms and Transition States
No theoretical studies detailing the reaction mechanisms or transition states involving this compound could be identified. Research on other quinolinone derivatives has employed computational methods to investigate reaction pathways, such as tautomerization, and to calculate the energy profiles and barrier heights of these processes. nih.gov These studies provide a framework for how such analyses could be conducted, but the specific mechanistic details for this compound remain uninvestigated in the available literature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior and conformational flexibility of molecules. While MD simulations have been performed on various quinoline (B57606) derivatives to study their stability and interactions with biological macromolecules, no such simulations have been reported specifically for this compound. nih.govtandfonline.comnih.govresearchgate.net Therefore, a detailed account of its dynamic behavior based on simulation data cannot be provided.
Synthetic Utility and Derivatization Strategies of 8 Fluoro 1 Methylquinolin 2 1h One
Role of 8-Fluoro-1-methylquinolin-2(1H)-one as a Versatile Synthetic Building Block in Heterocyclic Chemistry
This compound serves as a foundational element in the field of heterocyclic chemistry. The presence of the fluorine atom, known for its high electronegativity and ability to form strong carbon-fluorine bonds, significantly influences the electronic properties and metabolic stability of the resulting molecules. nih.govmdpi.com This makes fluorinated quinolines, including the this compound scaffold, highly sought after in the design of new chemical entities.
The core structure of this compound provides a robust platform for a variety of chemical transformations. The quinolinone ring system itself is a privileged scaffold in medicinal chemistry, and the strategic placement of the fluorine and methyl groups allows for controlled and selective modifications. researchgate.net This versatility enables chemists to readily synthesize a wide array of derivatives, each with potentially unique biological activities or material properties. The inherent reactivity of the quinolinone core, coupled with the directing effects of its substituents, makes it an ideal starting point for creating libraries of novel heterocyclic compounds.
Strategies for Constructing Complex Quinoline-Based Architectures
The true synthetic power of this compound lies in its ability to be elaborated into more complex molecular frameworks. Chemists have developed various strategies to build upon this core structure, leading to the creation of intricate polycyclic and functionalized quinoline-based systems.
Incorporation into Polycyclic and Fused-Ring Systems
A key application of this compound is its use in the synthesis of polycyclic and fused-ring systems. The quinoline (B57606) nucleus can be annulated with other heterocyclic or carbocyclic rings to generate novel, larger scaffolds. These reactions often take advantage of the existing functional groups or reactive positions on the quinolinone ring. For instance, condensation reactions can be employed to fuse additional rings onto the core structure, leading to complex architectures with potential applications in various fields of chemistry. researchgate.net The development of such fused systems is of significant interest due to the diverse pharmacological activities often associated with polycyclic aromatic compounds. mdpi.com
Introduction of Diverse Functional Groups at Various Positions (e.g., C3, C4)
The derivatization of the this compound scaffold is not limited to ring fusion. A major focus of synthetic efforts has been the introduction of a wide range of functional groups at various positions around the quinolinone ring, particularly at the C3 and C4 positions. These positions are often susceptible to electrophilic and nucleophilic substitution reactions, allowing for the facile installation of new substituents. mdpi.com
For example, the C4 position can be halogenated and subsequently subjected to nucleophilic substitution reactions to introduce amino, alkoxy, and other functional groups. mdpi.com Similarly, the C3 position can be functionalized through various C-C and C-heteroatom bond-forming reactions. This ability to selectively functionalize the quinolinone core is crucial for fine-tuning the electronic and steric properties of the molecule, which in turn can modulate its biological activity or material characteristics.
| Position | Reaction Type | Introduced Functional Groups |
| C3 | Various C-C and C-heteroatom bond-forming reactions | Alkyl, aryl, heteroaryl, etc. |
| C4 | Halogenation followed by nucleophilic substitution | Amino, alkoxy, thio, etc. |
Development of Novel and Unnatural N-Methylated Fluorinated Quinolinone Analogues
Building upon the versatile this compound core, researchers are actively engaged in the development of novel and unnatural N-methylated fluorinated quinolinone analogues. researchgate.netmdpi.com This involves the synthesis of derivatives with substitution patterns not found in nature, offering the potential for discovering compounds with unique properties. The combination of N-methylation and fluorination is particularly significant, as it can enhance metabolic stability and membrane permeability, key attributes for bioactive molecules. nih.govmdpi.com The systematic exploration of this chemical space, facilitated by the reactivity of the starting material, is a promising avenue for the discovery of new lead compounds in drug discovery and other areas.
Derivatization Towards Advanced Materials Research (e.g., as scaffolds for optoelectronic applications)
Beyond its applications in medicinal chemistry, the this compound scaffold is also being explored for its potential in advanced materials research. The conjugated π-system of the quinolinone ring makes it an attractive candidate for the development of organic materials with interesting optoelectronic properties. ossila.com By strategically attaching various chromophoric and electronically active groups to the quinolinone core, it is possible to create molecules with tailored absorption and emission characteristics.
These derivatized quinolinones can serve as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The fluorine atom can further enhance the performance of these materials by improving their thermal and photochemical stability. The ability to systematically modify the structure of this compound provides a powerful tool for tuning the electronic properties and creating new materials with desired functionalities. ossila.com
| Application Area | Desired Property | Role of Quinolinone Scaffold |
| Organic Light-Emitting Diodes (OLEDs) | Efficient light emission | Core for luminescent materials |
| Fluorescent Probes | High quantum yield, photostability | Fluorophore with tunable properties |
| Dye-Sensitized Solar Cells (DSSCs) | Broad absorption spectrum | Sensitizer to absorb light |
Conclusion and Future Perspectives in 8 Fluoro 1 Methylquinolin 2 1h One Research
Synthesis and Advanced Characterization of 8-Fluoro-1-methylquinolin-2(1H)-one: A Summary
The synthesis of quinolin-2(1H)-ones can be achieved through various methods, including the visible light-mediated conversion of quinoline (B57606) N-oxides. For the unmethylated analog, 8-fluoroquinolin-2(1H)-one, characterization has been performed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). rsc.org Specifically, the 1H NMR spectrum in Chloroform-d shows signals at δ 10.56 (s, 1H), 7.79 (d, J = 10.7 Hz, 1H), 7.37 (d, J = 7.9 Hz, 1H), 7.33 – 7.25 (m, 1H), 7.21 – 7.12 (m, 1H), and 6.76 (d, J = 9.6 Hz, 1H). rsc.org The 13C NMR spectrum in the same solvent exhibits peaks at δ 162.62, 150.59, 148.14, 140.11, 127.32, 123.29, 123.20, 122.15, 121.51, 115.65, and 115.48. rsc.org The [M+H]+ ion was calculated to be 164.0506 and measured at 164.0513. rsc.org
The synthesis of the N-methylated target compound, this compound, would likely proceed via methylation of 8-fluoroquinolin-2(1H)-one. Standard methylation procedures could be employed, though specific conditions and yields for this reaction are not yet documented in readily available literature. Advanced characterization would subsequently be essential to confirm the structure. This would involve a comprehensive analysis of its 1D and 2D NMR spectra to confirm the position of the methyl group and the integrity of the fluoroquinolinone core. Furthermore, techniques such as Fourier-transform infrared (FTIR) spectroscopy would be used to identify characteristic vibrational modes, particularly the carbonyl stretch, and mass spectrometry would confirm the molecular weight. Single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure.
Interplay of Computational and Experimental Approaches in Elucidating Reactivity and Structure
The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. For a molecule like this compound, density functional theory (DFT) calculations could predict its geometric parameters, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties. Such studies have been applied to related quinoline derivatives to understand their structure and reactivity. For instance, computational analyses have been used to correlate the calculated and experimental FT-IR spectra of 5,8-quinolinedione (B78156) derivatives. mdpi.com
For this compound, computational models could predict the impact of the fluorine atom and the N-methyl group on the electron distribution within the molecule, offering insights into its reactivity towards electrophiles and nucleophiles. These theoretical predictions would then require experimental validation through reactivity studies.
Opportunities for Innovative Derivatization and Applications in Chemical Synthesis
The this compound scaffold presents several opportunities for the synthesis of novel derivatives. The aromatic ring is amenable to further functionalization, such as nitration, halogenation, or coupling reactions, to introduce additional substituents that could fine-tune the molecule's properties. The methyl group at the 2-position of some related quinolinones can also be a site for further chemical modification. mdpi.comresearchgate.net
Given that fluorinated quinolones are a well-established class of compounds with diverse biological activities, derivatives of this compound could be of interest as building blocks in the synthesis of more complex molecules for pharmaceutical or materials science applications. The presence of the fluorine atom can enhance properties such as metabolic stability and binding affinity. researchgate.net
Future Directions in the Academic Research of Fluorinated N-Methylated Quinolinones
The field of fluorinated N-methylated quinolinones is ripe for further academic exploration. Future research should focus on several key areas:
Development of Efficient and Versatile Synthetic Methodologies: The establishment of robust and scalable synthetic routes to a variety of substituted 8-fluoro-1-methylquinolin-2(1H)-ones is a primary objective. This would enable the creation of a library of related compounds for further investigation.
Comprehensive Spectroscopic and Structural Analysis: A thorough characterization of these new compounds using a suite of modern analytical techniques is crucial to build a solid foundation of structure-property relationships. This includes detailed NMR, IR, and mass spectrometry studies, as well as single-crystal X-ray diffraction where possible.
In-depth Computational and Mechanistic Studies: Theoretical investigations into the electronic structure, reactivity, and spectroscopic properties of these molecules will provide valuable insights and guide experimental design.
Exploration of Biological Activity: Given the known biological importance of the quinolone scaffold, screening of new this compound derivatives for a range of biological activities, such as antimicrobial or anticancer properties, is a logical and promising avenue of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
